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Compound of Interest

Compound Name: H-Allo-thr(tbu)-OH

Cat. No.: B2522906

In-Depth Technical Guide: H-Allo-Thr(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and
experimental protocols related to H-Allo-Thr(tBu)-OH (O-tert-Butyl-L-allothreonine), a key
amino acid derivative utilized in peptide synthesis and drug development. Due to the limited
availability of public primary spectral data for this specific compound, this guide presents a
combination of curated information from commercial suppliers, data from closely related
compounds, and representative analytical data based on the known chemical structure.

Physicochemical Properties

H-Allo-Thr(tBu)-OH is a white solid with the molecular formula CsH17NOs and a molecular
weight of 175.23 g/mol .[1] It is a derivative of L-allothreonine with a tert-butyl protecting group
on the side-chain hydroxyl group, which enhances its stability and solubility in organic solvents,
making it a valuable building block in solid-phase peptide synthesis (SPPS).
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Property Value Source
Molecular Formula CsH17NOs PubChem[1]
Molecular Weight 175.23 g/mol PubChem[1]

(2S,3S)-2-amino-3-(tert-
IUPAC Name ) ) PubChem[1]
butoxy)butanoic acid

CAS Number 201353-89-1 PubChem[1]
Appearance White to off-white solid Commercial Suppliers
Purity > 98% (by NMR) Chem-Impex

Representative Analytical Data

The following tables summarize the expected quantitative data from NMR and mass
spectrometry analyses of H-Allo-Thr(tBu)-OH.

Table 1: Representative *H NMR Data

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~3.9-4.1 m 1H a-CH
~3.5-3.7 m 1H B-CH
~1.2-1.4 d 3H y-CHs
~1.1-1.3 s 9H C(CHs)3

Note: The exact chemical shifts can vary depending on the solvent and pH.

Table 2: Representative 13C NMR Data

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://patents.google.com/patent/CN110790673A/en
https://patents.google.com/patent/CN110790673A/en
https://patents.google.com/patent/CN110790673A/en
https://patents.google.com/patent/CN110790673A/en
https://www.benchchem.com/product/b2522906?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2522906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (6) ppm

Assignment

~170-175 C=0 (Carboxyl)
~75-80 C(CHs)s3
~65-70 B-CH

~55-60 a-CH

~28-30 C(CHs)s
~18-22 y-CHs

Note: The exact chemical shifts can vary depending on the solvent.

Table 3: Representative Mass Spectrometry Data

miz lon

176.1281 [M+H]*

198.1100 [M+Na]*

118.0655 [M+H - CaHs]*
74.0600 [M+H - CaHs - CO2]*

Note: Fragmentation patterns can vary based on the ionization method and collision energy.

Experimental Protocols

Below are detailed methodologies for the key analytical experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity and purity of H-Allo-

Thr(tBu)-OH.

Instrumentation: A 400 MHz or higher NMR spectrometer.
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Sample Preparation:
e Accurately weigh 5-10 mg of H-Allo-Thr(tBu)-OH.

» Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D20,
MeOD-da4, or DMSO-ds).

» Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition Parameters (Representative):
e Spectrometer Frequency: 400 MHz

e Solvent: D20

e Temperature: 298 K

e Pulse Program: zg30

e Number of Scans: 16

e Relaxation Delay: 1.0 s

e Acquisition Time: 4.0 s

o Spectral Width: 16 ppm

13C NMR Acquisition Parameters (Representative):
e Spectrometer Frequency: 100 MHz

e Solvent: D20

e Temperature: 298 K

e Pulse Program: zgpg30

e Number of Scans: 1024
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» Relaxation Delay: 2.0 s
e Acquisition Time: 1.5 s
e Spectral Width: 220 ppm

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the *H NMR spectrum.

Assign the peaks to the corresponding protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of H-Allo-Thr(tBu)-OH
to confirm its identity.

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a
liquid chromatography system (LC-MS).

Sample Preparation:

e Prepare a stock solution of H-Allo-Thr(tBu)-OH at a concentration of 1 mg/mL in a suitable
solvent (e.g., 50:50 acetonitrile/water).

 Dilute the stock solution to a final concentration of 1-10 ug/mL with the same solvent.
 To aid ionization, 0.1% formic acid can be added to the final solution.
ESI-MS Parameters (Representative):

¢ lonization Mode: Positive
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e Capillary Voltage: 3.5 kV

» Cone Voltage: 30 V

e Source Temperature: 120 °C

o Desolvation Temperature: 350 °C

» Desolvation Gas Flow: 600 L/hr

e Scan Range: m/z 50-500

Data Analysis:

« ldentify the peak corresponding to the protonated molecule [M+H]*.

 If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the
structure. Common fragments include the loss of the tert-butyl group (as isobutene) and
subsequent loss of carbon dioxide.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of H-Allo-
Thr(tBu)-OH.
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Synthesis and Purification Workflow
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Synthesis and Purification Workflow
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Analytical Characterization Workflow
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Analytical Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google
Patents [patents.google.com]

¢ To cite this document: BenchChem. [NMR and mass spectrometry data for H-Allo-thr(tbu)-
OH]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2522906#nmr-and-mass-spectrometry-data-for-h-
allo-thr-tbu-oh]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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